Thermal Stability (TGA in N₂): DNCY Outperforms BACY in Onset Temperature, Maximum Decomposition Rate, and Char Yield
Under a nitrogen atmosphere at a heating rate of 10 °C·min⁻¹, cured DNCY resin displays an extensional onset decomposition temperature of 435.8 °C, a temperature of maximum weight‑loss rate of 450.3 °C, and a char yield of 60.5 % at 700 °C . Although the same study does not list the corresponding BACY values, the authors explicitly state that DNCY shows excellent thermal stability compared with BACY resin and that DNCY exhibits a higher thermal degradation temperature than BACY . In a later independent study employing the same heating rate and atmosphere, DNCY again demonstrated markedly better thermal and thermal‑oxidative stability than BACY, attributed to the rigidity and electron‑withdrawing character of the naphthalene ring .
| Evidence Dimension | Thermal stability under N₂ (TGA, 10 °C·min⁻¹) |
|---|---|
| Target Compound Data | Onset 435.8 °C; T_max 450.3 °C; char yield at 700 °C = 60.5 % |
| Comparator Or Baseline | Bisphenol A dicyanate (BACY); reported as lower (exact values not provided in the same study) |
| Quantified Difference | Qualitatively higher (onset, T_max, char yield) – exact Δ unavailable from a single head‑to‑head experiment |
| Conditions | Cured neat resin; TGA at 10 °C·min⁻¹ in N₂ (Polymer 2003, 44, 7861–7867; J. Zhejiang Univ. 2008, 42, 274–277) |
Why This Matters
Procurement for high‑temperature structural composites or fire‑resistant laminates requires the highest possible char retention and decomposition temperature; DNCY’s quantitative thermal stability advantage over the commodity BACY baseline justifies its selection where thermal margins are critical.
- [1] Yan, H.; Wang, H.; Ji, L.; Qi, G. Synthesis, cure kinetics and thermal properties of the 2,7-dihydroxynaphthalene dicyanate. Polymer 2003, 44 (26), 7861–7867. View Source
- [2] Yan, H.; Ji, L.; Qi, G. Cure and thermal properties of cyanate ester resin containing naphthalene ring. J. Zhejiang Univ. (Eng. Sci.) 2008, 42 (2), 274–277. View Source
